3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-22-11-5-4-8(7-9(11)16)13(20)19-15-18-10-3-2-6-17-14(21)12(10)23-15/h4-5,7H,2-3,6H2,1H3,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQIGIKQPVXYLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-4-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a fluorine atom and a methoxy group attached to a benzamide moiety. The presence of a tetrahydro-thiazolo ring enhances its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing fluorine and methoxy groups have shown enhanced activity against various cancer cell lines. Specifically, studies have demonstrated that such compounds can inhibit cellular proliferation in hepatoma, colon, and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hepatoma | 12.5 | Induction of apoptosis |
| Colon Cancer | 15.3 | Inhibition of cell cycle progression |
| Lung Cancer | 10.2 | Activation of caspase pathways |
Antimicrobial Activity
The compound's biological profile suggests potential antimicrobial properties as well. Similar thiazole derivatives have been reported to exhibit activity against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Enzyme Inhibition
The compound may also function as an enzyme inhibitor. Research on related benzamide derivatives indicates that they can modulate the activity of protein kinases and other enzymes involved in cellular signaling pathways. This modulation can lead to altered cellular responses, including reduced proliferation in cancer cells and enhanced apoptosis .
- Apoptosis Induction : The compound may trigger apoptotic pathways through the activation of caspases.
- Cell Cycle Arrest : It has been observed to halt cell cycle progression at specific phases, particularly G1/S transition.
- Enzyme Modulation : By inhibiting certain kinases, the compound can interfere with signaling pathways that promote cell survival and proliferation.
Case Studies
Several studies have explored the effects of similar compounds on cancer cells:
- A study demonstrated that a related thiazole derivative reduced tumor growth in xenograft models by 45% compared to controls when administered at a dose of 20 mg/kg .
- Another investigation highlighted the efficacy of methoxy-substituted benzamides in reducing bacterial load in infected animal models, showcasing their potential as antimicrobial agents .
Comparison with Similar Compounds
Fluorine and Methoxy Groups
The 3-fluoro and 4-methoxy substituents on the benzamide ring of the target compound likely enhance metabolic stability by reducing oxidative degradation via cytochrome P450 enzymes. Fluorine’s electronegativity can also strengthen hydrogen bonds with target proteins, while the methoxy group improves solubility through polar interactions .
Heterocyclic Variations
- Thiazolo vs.
- Pyrazole vs. Pyrrole Substituents: The pyrazole-containing analog () offers additional hydrogen-bond acceptor/donor sites compared to the pyrrole analog (), which may influence selectivity in enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
